Ácido (3-bromo-2-((4-clorobencil)oxi)fenil)borónico

Descripción general

Descripción

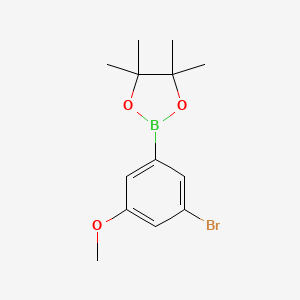

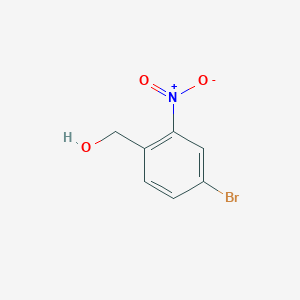

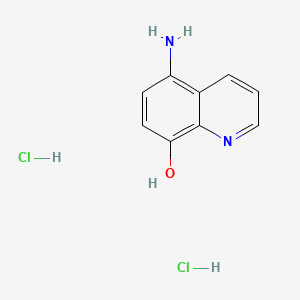

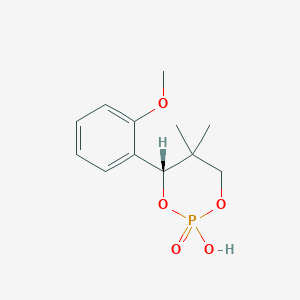

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C13H11BBrClO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and a (4-chlorobenzyl)oxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

Aplicaciones Científicas De Investigación

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, including polymers and electronic components

Mecanismo De Acción

Target of Action

The primary target of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to the palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this process by providing the nucleophilic organic group for transmetalation .

Pharmacokinetics

The compound’s stability, readiness for preparation, and environmentally benign nature suggest it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Análisis Bioquímico

Biochemical Properties

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This compound interacts with the catalytic sites of proteasomes, inhibiting their activity and leading to the accumulation of proteins within the cell . This interaction is crucial for studying the regulation of protein degradation and the development of therapeutic agents targeting proteasomes.

Cellular Effects

The effects of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by inhibiting proteasome activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of proteasomes leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis (programmed cell death) in cancer cells . This makes (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid exerts its effects by binding to the active sites of proteasomes. This binding inhibits the proteolytic activity of the proteasomes, preventing the degradation of proteins tagged for destruction. The compound’s boronic acid moiety forms a reversible covalent bond with the catalytic threonine residue of the proteasome, leading to enzyme inhibition . This mechanism is essential for understanding how proteasome inhibitors can be used in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of proteasome activity, resulting in prolonged cellular stress and apoptosis in susceptible cells.

Dosage Effects in Animal Models

The effects of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits proteasome activity without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, affecting metabolic flux and metabolite levels . By inhibiting proteasome activity, the compound disrupts the normal turnover of proteins, leading to changes in cellular metabolism and homeostasis.

Transport and Distribution

Within cells and tissues, (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is primarily within the cytoplasm, where it interacts with proteasomes. The compound’s activity is influenced by its localization, as it needs to be in proximity to proteasomes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its efficacy in inhibiting proteasome activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid typically involves the following steps:

Bromination: The starting material, 2-((4-chlorobenzyl)oxy)phenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 3-position of the phenyl ring.

Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of (3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid primarily undergoes the following types of reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The bromo group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Substituted phenyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: Lacks the bromo and (4-chlorobenzyl)oxy substituents.

4-Bromophenylboronic acid: Contains a bromo group but lacks the (4-chlorobenzyl)oxy group.

2-(4-Chlorobenzyloxy)phenylboronic acid: Contains the (4-chlorobenzyl)oxy group but lacks the bromo group.

Uniqueness

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both the bromo and (4-chlorobenzyl)oxy groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows for selective modifications and the formation of complex molecules .

Propiedades

IUPAC Name |

[3-bromo-2-[(4-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWXXELCTOFTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584588 | |

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-23-9 | |

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.